molecular formula C18H21ClN2O2 B4761842 N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea

N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea

Cat. No. B4761842
M. Wt: 332.8 g/mol
InChI Key: SUZOCIQHHVSJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea, also known as CMX-2043, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds called phenylpropanolamines and has been shown to have antioxidant and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea is not fully understood, but it is thought to involve the modulation of oxidative stress and inflammation. N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress and inflammation in various cell types, including endothelial cells, cardiomyocytes, and neurons. It has also been shown to improve mitochondrial function and to reduce apoptosis in these cell types. In animal models, N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea has been shown to have a protective effect on the heart and brain, and to reduce tumor growth in a mouse model of breast cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea is that it has been shown to have a good safety profile in preclinical studies. It has also been shown to be effective in reducing oxidative stress and inflammation in various disease models. However, one limitation of N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea is that it has poor solubility in water, which may make it difficult to administer in vivo. Another limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea. One direction is to further elucidate its mechanism of action, which may help to optimize its therapeutic potential. Another direction is to investigate its potential applications in other diseases, such as metabolic disorders and autoimmune diseases. Additionally, research could focus on developing more effective formulations of N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea that improve its solubility and bioavailability. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.

Scientific Research Applications

N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea has been studied for its potential therapeutic applications in various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. It has been shown to have antioxidant and anti-inflammatory properties, which may help to reduce oxidative stress and inflammation in these diseases. N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea has also been shown to have a protective effect on mitochondrial function, which may be beneficial in diseases involving mitochondrial dysfunction.

properties

IUPAC Name

1-[1-(4-chlorophenyl)propyl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-4-15(13-6-8-14(19)9-7-13)20-18(22)21-16-11-12(2)5-10-17(16)23-3/h5-11,15H,4H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZOCIQHHVSJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Chlorophenyl)propyl]-3-(2-methoxy-5-methylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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